N,N'-Bis(phenanthren-9-YL)-N,N'-diphenylbenzidine N,N'-Bis(phenanthren-9-YL)-N,N'-diphenylbenzidine
Brand Name: Vulcanchem
CAS No.: 182507-83-1
VCID: VC20931216
InChI: InChI=1S/C52H36N2/c1-3-17-41(18-4-1)53(51-35-39-15-7-9-21-45(39)47-23-11-13-25-49(47)51)43-31-27-37(28-32-43)38-29-33-44(34-30-38)54(42-19-5-2-6-20-42)52-36-40-16-8-10-22-46(40)48-24-12-14-26-50(48)52/h1-36H
SMILES: C1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC6=CC=CC=C6C7=CC=CC=C75)C8=CC9=CC=CC=C9C1=CC=CC=C18
Molecular Formula: C52H36N2
Molecular Weight: 688.9 g/mol

N,N'-Bis(phenanthren-9-YL)-N,N'-diphenylbenzidine

CAS No.: 182507-83-1

Cat. No.: VC20931216

Molecular Formula: C52H36N2

Molecular Weight: 688.9 g/mol

* For research use only. Not for human or veterinary use.

N,N'-Bis(phenanthren-9-YL)-N,N'-diphenylbenzidine - 182507-83-1

Specification

CAS No. 182507-83-1
Molecular Formula C52H36N2
Molecular Weight 688.9 g/mol
IUPAC Name N-[4-[4-(N-phenanthren-9-ylanilino)phenyl]phenyl]-N-phenylphenanthren-9-amine
Standard InChI InChI=1S/C52H36N2/c1-3-17-41(18-4-1)53(51-35-39-15-7-9-21-45(39)47-23-11-13-25-49(47)51)43-31-27-37(28-32-43)38-29-33-44(34-30-38)54(42-19-5-2-6-20-42)52-36-40-16-8-10-22-46(40)48-24-12-14-26-50(48)52/h1-36H
Standard InChI Key LBFXFIPIIMAZPK-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC6=CC=CC=C6C7=CC=CC=C75)C8=CC9=CC=CC=C9C1=CC=CC=C18
Canonical SMILES C1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC6=CC=CC=C6C7=CC=CC=C75)C8=CC9=CC=CC=C9C1=CC=CC=C18

Introduction

Chemical Identity and Structure

N,N'-Bis(phenanthren-9-YL)-N,N'-diphenylbenzidine represents a specialized class of triphenylamine derivatives. Its structure consists of a central biphenyl unit with two nitrogen atoms, each connected to one phenyl group and one phenanthrene group.

Basic Chemical Properties

The fundamental chemical properties of this compound are summarized in the following table:

PropertyValue
CAS Number182507-83-1
Molecular FormulaC₅₂H₃₆N₂
Molecular Weight688.9 g/mol
IUPAC NameN-[4-[4-(N-phenanthren-9-ylanilino)phenyl]phenyl]-N-phenylphenanthren-9-amine
PubChem CID22341919
The compound features a conjugated electronic structure with multiple aromatic rings, contributing to its unique electronic characteristics and potential applications in organic electronics .

Alternative Nomenclature and Identifiers

Due to its complex structure, this compound is known by several alternative names in scientific literature and commercial catalogs:

Alternative Names
N,N'-Di(9-phenanthrenyl)-N,N'-diphenylbenzidine
N,N'-bis-(Phenanthren-9-yl)-N,N'-bisphenyl benzidine
N4,N4'-Di(phenanthren-9-yl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine
[1,1'-Biphenyl]-4,4'-diamine, N4,N4'-di-9-phenanthrenyl-N4,N4'-diphenyl-
For computational chemistry and database purposes, the compound can be identified using these structural identifiers:
Identifier Type
-----------------
Standard InChI
Standard InChIKey
Canonical SMILES
These identifiers allow for precise compound identification across different chemical databases and computational platforms .

Physical Properties

The physical characteristics of N,N'-Bis(phenanthren-9-YL)-N,N'-diphenylbenzidine are essential for understanding its behavior in various applications and developing appropriate handling procedures.

Appearance and Physical State

PropertyDescription
Physical State (20°C)Solid
AppearancePowder to crystal
ColorWhite to Yellow to Green
The variation in color from white to yellow to green might indicate different crystal forms or slight impurities that can occur during synthesis or storage .

Thermal Properties and Stability

PropertyValue
Melting Point293°C
Storage RecommendationRoom Temperature (Preferably in a cool, dark place <15°C)
The high melting point indicates considerable thermal stability, which is advantageous for applications in electronic devices that may generate heat during operation .
SupplierQuantityApproximate Price (USD)
TCI America200mg$67.00
TCI America1g$199.00
Various Manufacturers100mg$72.00 - $145.00
Various Manufacturers1g$199.00 - $337.00
Price variations reflect differences in purity, packaging, and supplier overhead costs .

Applications in Materials Science

N,N'-Bis(phenanthren-9-YL)-N,N'-diphenylbenzidine has attracted significant interest from researchers in materials science due to its electronic properties.

Electronic Interactions and Applications

Research indicates that N,N'-Bis(phenanthren-9-YL)-N,N'-diphenylbenzidine can interact with semiconductors and metals, affecting charge transfer processes. These properties make it particularly valuable in:

  • Organic Light-Emitting Diodes (OLEDs)

  • Organic photovoltaic cells

  • Organic field-effect transistors

  • Charge transport layers in electronic devices
    The compound's extended conjugated π-electron system contributes to its efficient charge transport capabilities, making it valuable for these applications.

Structural Advantages

The unique molecular architecture of N,N'-Bis(phenanthren-9-YL)-N,N'-diphenylbenzidine provides several advantages:

  • The phenanthrene groups extend the π-conjugation, enhancing electronic properties

  • The triphenylamine core facilitates hole transport

  • The three-dimensional structure can prevent excessive aggregation in solid films

  • Thermal stability allows for various processing methods and operating conditions
    These characteristics make the compound superior to simpler analogues like N,N'-Diphenylbenzidine for certain electronic applications .

Comparison with Related Compounds

Understanding the relationship between N,N'-Bis(phenanthren-9-YL)-N,N'-diphenylbenzidine and structurally similar compounds provides valuable insights into structure-property relationships.

Structural Analogues

CompoundCAS NumberMolecular FormulaMolecular WeightKey Structural Difference
N,N'-Diphenylbenzidine531-91-9C₂₄H₂₀N₂336.44Lacks phenanthrene groups
Bis(9,9-dimethyl-9H-fluoren-2-yl)-N,N'-diphenylbenzidine361486-60-4C₅₄H₄₄N₂720.96Contains fluorene instead of phenanthrene groups
These structural variations result in different electronic properties, solubilities, and thermal characteristics .

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